N-(4-bromo-2-fluorophenyl)-2-(1H-indol-4-yloxy)acetamide N-(4-bromo-2-fluorophenyl)-2-(1H-indol-4-yloxy)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16307617
InChI: InChI=1S/C16H12BrFN2O2/c17-10-4-5-14(12(18)8-10)20-16(21)9-22-15-3-1-2-13-11(15)6-7-19-13/h1-8,19H,9H2,(H,20,21)
SMILES:
Molecular Formula: C16H12BrFN2O2
Molecular Weight: 363.18 g/mol

N-(4-bromo-2-fluorophenyl)-2-(1H-indol-4-yloxy)acetamide

CAS No.:

Cat. No.: VC16307617

Molecular Formula: C16H12BrFN2O2

Molecular Weight: 363.18 g/mol

* For research use only. Not for human or veterinary use.

N-(4-bromo-2-fluorophenyl)-2-(1H-indol-4-yloxy)acetamide -

Specification

Molecular Formula C16H12BrFN2O2
Molecular Weight 363.18 g/mol
IUPAC Name N-(4-bromo-2-fluorophenyl)-2-(1H-indol-4-yloxy)acetamide
Standard InChI InChI=1S/C16H12BrFN2O2/c17-10-4-5-14(12(18)8-10)20-16(21)9-22-15-3-1-2-13-11(15)6-7-19-13/h1-8,19H,9H2,(H,20,21)
Standard InChI Key MGXLPXCLYRUFAR-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CN2)C(=C1)OCC(=O)NC3=C(C=C(C=C3)Br)F

Introduction

Synthesis and Preparation

The synthesis of N-(4-bromo-2-fluorophenyl)-2-(1H-indol-4-yloxy)acetamide would likely involve a multi-step process, starting with the preparation of the bromo-fluorophenylamine and the indolyl alcohol. These components would then be coupled using a suitable method, such as a Williamson ether synthesis followed by an amide formation reaction.

  • Preparation of Starting Materials:

    • 4-Bromo-2-fluorophenylamine: This can be prepared from 4-bromo-2-fluorobenzene through a nitration and subsequent reduction.

    • 1H-Indol-4-ol: This can be synthesized from indole through selective hydroxylation.

  • Coupling Reaction:

    • The indolyl alcohol would be converted into a suitable leaving group (e.g., tosylate or mesylate).

    • The bromo-fluorophenylamine would then be reacted with the activated indolyl alcohol in the presence of a base to form the ether linkage.

    • The resulting compound would then be converted into the acetamide through reaction with acetic anhydride or acetyl chloride.

Potential Applications

Given its complex structure, N-(4-bromo-2-fluorophenyl)-2-(1H-indol-4-yloxy)acetamide may have potential applications in pharmaceuticals, particularly in areas such as:

  • Biological Activity: The indole and bromo-fluorophenyl groups are known for their biological activity, potentially acting as inhibitors or modulators of various enzymes or receptors.

  • Drug Development: Compounds with similar structures are often explored for their anti-inflammatory, anticancer, or antimicrobial properties.

Safety and Handling

Handling of N-(4-bromo-2-fluorophenyl)-2-(1H-indol-4-yloxy)acetamide requires caution due to potential toxicity and reactivity. It is advisable to follow standard laboratory safety protocols, including the use of protective equipment and proper ventilation.

Safety ConsiderationRecommendation
ToxicityHandle with care; avoid ingestion or skin contact.
ReactivityStore in a cool, dry place away from incompatible substances.

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